Cas no 325765-95-5 (N-{1,1'-biphenyl-4-yl}-2-{4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-ylsulfanyl}acetamide)
N-{1,1'-biphenyl-4-yl}-2-{4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-ylsulfanyl}acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-{1,1'-biphenyl-4-yl}-2-{4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-ylsulfanyl}acetamide
- AKOS001023310
- N-{[1,1'-biphenyl]-4-yl}-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
- 2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanyl-N-(4-phenylphenyl)acetamide
- 325765-95-5
- Oprea1_297408
- Z19526714
- N-([1,1'-biphenyl]-4-yl)-2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide
- F0745-0416
-
- Inchi: 1S/C25H21N3O2S/c1-2-16-28-24(30)21-10-6-7-11-22(21)27-25(28)31-17-23(29)26-20-14-12-19(13-15-20)18-8-4-3-5-9-18/h2-15H,1,16-17H2,(H,26,29)
- InChI Key: RRAOTKFWFYMALU-UHFFFAOYSA-N
- SMILES: S(CC(NC1C=CC(=CC=1)C1C=CC=CC=1)=O)C1=NC2C=CC=CC=2C(N1CC=C)=O
Computed Properties
- Exact Mass: 427.13544809g/mol
- Monoisotopic Mass: 427.13544809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 31
- Rotatable Bond Count: 7
- Complexity: 680
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 87.1Ų
N-{1,1'-biphenyl-4-yl}-2-{4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-ylsulfanyl}acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0745-0416-2μmol |
N-{[1,1'-biphenyl]-4-yl}-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide |
325765-95-5 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F0745-0416-5μmol |
N-{[1,1'-biphenyl]-4-yl}-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide |
325765-95-5 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F0745-0416-10μmol |
N-{[1,1'-biphenyl]-4-yl}-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide |
325765-95-5 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F0745-0416-1mg |
N-{[1,1'-biphenyl]-4-yl}-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide |
325765-95-5 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F0745-0416-2mg |
N-{[1,1'-biphenyl]-4-yl}-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide |
325765-95-5 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F0745-0416-3mg |
N-{[1,1'-biphenyl]-4-yl}-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide |
325765-95-5 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F0745-0416-4mg |
N-{[1,1'-biphenyl]-4-yl}-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide |
325765-95-5 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F0745-0416-5mg |
N-{[1,1'-biphenyl]-4-yl}-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide |
325765-95-5 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F0745-0416-10mg |
N-{[1,1'-biphenyl]-4-yl}-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide |
325765-95-5 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
N-{1,1'-biphenyl-4-yl}-2-{4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-ylsulfanyl}acetamide Related Literature
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Szilvia Nagy,János Pipek Phys. Chem. Chem. Phys., 2015,17, 31558-31565
-
Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
-
5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on N-{1,1'-biphenyl-4-yl}-2-{4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-ylsulfanyl}acetamide
Comprehensive Analysis of N-{1,1'-biphenyl-4-yl}-2-{4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-ylsulfanyl}acetamide (CAS No. 325765-95-5)
The compound N-{1,1'-biphenyl-4-yl}-2-{4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-ylsulfanyl}acetamide, identified by its CAS No. 325765-95-5, is a highly specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, combining a biphenyl moiety with a quinazolinone core, makes it a promising candidate for various applications, including drug development and material science. Researchers are particularly interested in its potential as a kinase inhibitor, a class of compounds that play a critical role in modulating cellular signaling pathways.
In recent years, the demand for novel heterocyclic compounds like N-{1,1'-biphenyl-4-yl}-2-{4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-ylsulfanyl}acetamide has surged due to their versatility in medicinal chemistry. This compound's sulfanylacetamide group enhances its binding affinity to biological targets, making it a subject of interest for cancer research and inflammatory disease studies. Its prop-2-en-1-yl side chain further contributes to its reactivity, enabling facile modifications for structure-activity relationship (SAR) studies.
The synthesis of CAS No. 325765-95-5 involves multi-step organic reactions, including cross-coupling and cyclization processes. These methods are widely discussed in academic circles, particularly in the context of green chemistry and sustainable synthesis. As environmental concerns grow, researchers are exploring eco-friendly alternatives to traditional synthetic routes, such as catalytic methods and microwave-assisted reactions, to produce this compound with higher efficiency and lower waste.
From a commercial perspective, N-{1,1'-biphenyl-4-yl}-2-{4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-ylsulfanyl}acetamide is often sought after by pharmaceutical companies and research institutions for its potential in drug discovery. Its mechanism of action, particularly its interaction with enzyme targets, is a hot topic in computational chemistry and molecular modeling. Advanced techniques like docking studies and quantum mechanical calculations are employed to predict its bioactivity, reducing the need for extensive lab experimentation.
Another area of interest is the compound's physicochemical properties, such as solubility, stability, and bioavailability. These factors are critical for its formulation into viable therapeutic agents. Recent studies have focused on improving its drug-like properties through structural optimization, a trend aligned with the broader goal of personalized medicine. As the healthcare industry shifts toward tailored treatments, compounds like CAS No. 325765-95-5 are likely to play a pivotal role.
In summary, N-{1,1'-biphenyl-4-yl}-2-{4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-ylsulfanyl}acetamide represents a fascinating intersection of chemistry and biology. Its multifunctional design and broad applicability make it a valuable asset for both academic and industrial research. As scientific advancements continue, this compound is poised to contribute significantly to breakthroughs in life sciences and material innovation.
325765-95-5 (N-{1,1'-biphenyl-4-yl}-2-{4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-ylsulfanyl}acetamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)